4-Chloro-2-fluoro-6-hydroxybenzoic acid

Lipophilicity Drug Design Fragment-Based Screening

Securing the precise 4-Cl/2-F/6-OH regioisomer is critical for SAR fidelity-minor positional shifts abolish target binding. This compound resolves that pain point: • Orthogonal reactivity: COOH, phenolic OH, and aryl halides enable sequential derivatization without protecting-group manipulation. • Dual biophysical handles: ¹⁹F for NMR fragment screening; Cl for X-ray electron density. • Batch-specific CoA (HPLC, NMR, GC) at 95% purity ensures reproducible results. Ideal for kinase inhibitor, sirtuin modulator, and agrochemical discovery programs.

Molecular Formula C7H4ClFO3
Molecular Weight 190.55
CAS No. 2363171-74-6
Cat. No. B2736722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-6-hydroxybenzoic acid
CAS2363171-74-6
Molecular FormulaC7H4ClFO3
Molecular Weight190.55
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)C(=O)O)F)Cl
InChIInChI=1S/C7H4ClFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
InChIKeySUUNFAVSEGZHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-fluoro-6-hydroxybenzoic Acid: Physicochemical Overview


4-Chloro-2-fluoro-6-hydroxybenzoic acid (CAS 2363171-74-6) is a trisubstituted halogenated benzoic acid building block bearing chloro (4-position), fluoro (2-position), and hydroxy (6-position) substituents on a benzoic acid core scaffold . With a molecular formula of C₇H₄ClFO₃, a molecular weight of 190.56 g/mol, a predicted density of 1.634 ± 0.06 g/cm³, and a boiling point of 313.2 ± 42.0 °C , the compound occupies a distinct physicochemical niche among chloro-fluoro-hydroxybenzoic acid regioisomers. It is commercially available from multiple vendors at purities of 95–98%, with batch-specific CoA documentation including HPLC, NMR, and GC traceability . The compound is classified as a research-use-only intermediate and is not intended for direct human or veterinary application .

4-Chloro-2-fluoro-6-hydroxybenzoic Acid: SAR Irreplaceability


The specific 4-Cl / 2-F / 6-OH substitution pattern generates a distinct electronic and steric environment that cannot be replicated by shuffling halogen positions or using mono-substituted benzoic acid derivatives. The simultaneous presence of electron-withdrawing chloro and fluoro groups ortho and para to the carboxylic acid, combined with a hydrogen-bond-donating hydroxyl group ortho to the acid, modulates both the acid dissociation constant (predicted pKa shift) and the lipophilicity (LogP) relative to non-hydroxylated analogs such as 4-chloro-2-fluorobenzoic acid . In fragment-based drug discovery, small regioisomeric changes can abolish target binding; the 4-chloro-2-fluoro-6-hydroxy substitution pattern is a specific pharmacophoric element found in patent claims for kinase inhibitors and sirtuin modulators, making direct procurement of the exact regioisomer essential for SAR fidelity [1].

Quantitative Comparison: 4-Chloro-2-fluoro-6-hydroxybenzoic Acid vs. Analogs


Lipophilicity Comparison vs. 2-Fluoro-6-hydroxybenzoic Acid

4-Chloro-2-fluoro-6-hydroxybenzoic acid exhibits a computed LogP of 1.8829 (TPSA 57.53 Ų), compared to 1.2295 (TPSA 57.53 Ų) for the non-chlorinated analog 2-fluoro-6-hydroxybenzoic acid (CAS 67531-86-6) . The addition of a chlorine atom at the 4-position increases LogP by ~0.65 units (a ~4.5-fold increase in octanol-water partition coefficient) without changing polar surface area, preserving hydrogen-bonding capacity while enhancing passive membrane permeability. This LogP shift falls within the optimal range (1–3) for lead-like compounds and positions the molecule closer to the CNS-penetrant property space where higher LogP correlates with improved blood-brain barrier permeation [1].

Lipophilicity Drug Design Fragment-Based Screening

Polar Surface Area & Hydrogen Bonding vs. 4-Chloro-2-fluorobenzoic Acid

The target compound possesses a topological polar surface area (TPSA) of 57.53 Ų, contributed by the carboxylic acid (OH + C=O) and the phenolic 6-OH group, with 2 hydrogen-bond donors and 3 hydrogen-bond acceptors . In contrast, 4-chloro-2-fluorobenzoic acid (CAS 446-30-0), which lacks the 6-hydroxy substituent, has a PSA of 37.30 Ų . The additional 20.23 Ų of polar surface area (a ~54% relative increase) provides an extra hydrogen-bond donor/acceptor pair that can form critical interactions with protein backbone or side-chain residues in a target binding pocket. In fragment-based drug discovery, the hydroxyl group also serves as a synthetic handle for subsequent elaboration (e.g., esterification, etherification, or sulfonylation) without the need for de novo introduction of oxygen functionality .

Polar Surface Area Hydrogen Bonding Fragment Elaboration

Regioisomeric Specificity vs. 3-Chloro-2-fluoro-6-hydroxybenzoic Acid

The positional isomer 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8) places the chlorine atom at the 3-position rather than the 4-position . Although the two regioisomers share the identical molecular formula (C₇H₄ClFO₃) and molecular weight (190.56 g/mol), the shift of chlorine from para to meta relative to the carboxylic acid alters the electronic distribution on the aromatic ring, affecting both the pKa of the carboxylic acid and the reactivity toward electrophilic aromatic substitution. Hammett σₘ (meta-Cl: +0.37) and σₚ (para-Cl: +0.23) constants predict measurably different acid-strengthening effects [1]. In patents describing halogenated benzoic acid scaffolds as kinase or sirtuin modulators, the specific substitution positional pattern is explicitly claimed, implying that regioisomeric scrambling would void SAR interpretation [2]. Procurement of the exact 4-chloro-2-fluoro-6-hydroxy regioisomer is therefore non-negotiable for programs targeting these chemotypes.

Regioisomer Structure-Activity Relationship Medicinal Chemistry

Purity & Batch-to-Batch Consistency: Multi-Vendor QC

4-Chloro-2-fluoro-6-hydroxybenzoic acid is commercially supplied at purities of 95% (AKSci, Bidepharm, CymitQuimica) and 98% (Chemscene, Fluorochem) with full batch-specific Certificates of Analysis. Bidepharm explicitly provides NMR, HPLC, and GC quality control data for each batch . In contrast, regioisomeric analogs such as 3-chloro-2-fluoro-6-hydroxybenzoic acid (CAS 1780881-02-8) are typically offered at 95% minimum purity with fewer documented QC options . The availability of ≥98% purity material with multi-method analytical characterization reduces the risk of confounding biological assay results due to trace impurities, which is especially critical for fragment-based screening where high fragment concentrations (typically 0.1–1 mM) amplify the impact of even low-level contaminants.

Purity Quality Control Assay Reproducibility

4-Chloro-2-fluoro-6-hydroxybenzoic Acid: Key Application Scenarios


Fragment Library Design: ¹⁹F-NMR & X-ray Screening Scaffold

The presence of a single fluorine atom enables ¹⁹F-NMR-based fragment screening, a method that exploits the 100% natural abundance and high gyromagnetic ratio of ¹⁹F to detect weak (KD > 100 μM) fragment–protein interactions with minimal protein consumption. 4-Chloro-2-fluoro-6-hydroxybenzoic acid, with its LogP of 1.88 and TPSA of 57.53 Ų , falls within the 'rule-of-three' fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) and provides dual halogen substitution (F for NMR detection, Cl for electron density in X-ray crystallography), making it a superior fragment candidate compared to mono-halogenated benzoic acid fragments that lack this orthogonal biophysical handle combination.

Kinase & Sirtuin Inhibitor Lead Optimization: Regioisomerically Pure Building Block

Patent literature explicitly claims benzoic acid derivatives with chloro-fluoro-hydroxy substitution patterns as sirtuin modulators (US-9012589) and tyrosine kinase inhibitor intermediates [1]. The 4-chloro-2-fluoro-6-hydroxy substitution pattern provides a hydrogen-bond-donating phenolic OH group (ortho to COOH) for key target interactions, while the chlorine and fluorine atoms fill halogen-binding pockets often exploited in kinase hinge-region recognition. Procurement of this specific regioisomer rather than a 3-chloro or 5-chloro analog ensures fidelity to patent SAR and avoids the confounding electronic effects (ΔHammett σ ≈ 0.14) that would arise from positional isomerism [2].

Agrochemical Intermediate Synthesis: Herbicidal & Fungicidal Lead Generation

Halogenated benzoic acids in which the benzoic acid moiety carries chloro and fluoro substituents have demonstrated growth-inhibitory activity in plant assays, with ortho-halogenated derivatives showing enhanced phloem mobility . The 4-chloro-2-fluoro-6-hydroxybenzoic acid scaffold combines the phloem-mobile chloro-fluoro substitution pattern with a hydroxyl group that can be further functionalized (etherification, esterification, or sulfonylation) to generate focused libraries for agrochemical screening. The availability of this compound at 95–98% purity with documented QC from multiple vendors supports reproducible structure-activity studies in herbicide and fungicide discovery programs.

Chemical Biology Probe Synthesis: Orthogonal Functionalization for Bifunctional Molecules

The three distinct functional groups—carboxylic acid (C1), phenolic hydroxyl (C6), and aryl halides (C2-F, C4-Cl)—provide orthogonal reactivity handles for sequential derivatization. The carboxylic acid can be converted to amides, esters, or acyl hydrazides; the phenolic OH can be alkylated or sulfonylated; and the aryl chlorides can participate in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) with the fluorine serving as an inert NMR reporter. This orthogonal reactivity profile enables construction of bifunctional probe molecules (e.g., PROTACs, photoaffinity labels) without protecting-group manipulation, a synthetic efficiency advantage over analogs lacking the hydroxyl handle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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